2-Nitrofuro[3,2-c]pyridine
Overview
Description
2-Nitrofuro[3,2-c]pyridine is a heterocyclic compound that contains both a furan and a pyridine ring fused together with a nitro group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofuro[3,2-c]pyridine typically involves the nitration of furo[3,2-c]pyridine. One common method includes the reaction of furo[3,2-c]pyridine with a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent like sulfur dioxide (SO2) at low temperatures . The reaction proceeds through the formation of an N-nitropyridinium ion intermediate, which then undergoes a sigmatropic shift to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the handling of nitrating agents and the exothermic nature of the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, Pd/C catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Ammonia, amines, various solvents depending on the desired product.
Major Products Formed:
Reduction: Amino derivatives of furo[3,2-c]pyridine.
Oxidation: Nitroso derivatives.
Substitution: Various substituted furo[3,2-c]pyridines depending on the substituent introduced.
Scientific Research Applications
2-Nitrofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Nitrofuro[3,2-c]pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. These intermediates can inhibit enzymes involved in DNA, RNA, and protein synthesis, thereby exerting antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the fused furan ring.
2-Nitrofuran: Contains a nitro group on a furan ring but lacks the pyridine ring.
2-Nitroimidazole: Contains a nitro group on an imidazole ring, used in similar applications.
Uniqueness: 2-Nitrofuro[3,2-c]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds and in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-nitrofuro[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-5-4-8-2-1-6(5)12-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMSSVEBUQAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348907 | |
Record name | 2-nitrofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57420-03-8 | |
Record name | 2-nitrofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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